molecular formula C18H13ClFN5O B2472050 3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326827-99-9

3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2472050
CAS RN: 1326827-99-9
M. Wt: 369.78
InChI Key: HNTLHUMUQQOQTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . This would provide information about the arrangement of atoms in the molecule and any weak interactions that might influence its properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of triazolopyrimidines include good thermal stability and high density .

Scientific Research Applications

Synthesis and Chemical Properties

Derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, such as the compound , are synthesized through various chemical reactions, including nucleophilic substitution and intramolecular cyclization processes. These methodologies enable the creation of tricyclic compounds with potential for further chemical modifications and biological testing. For instance, Biagi et al. (2002) explored the synthesis of new 1,2,3-triazolo[4,5-d]pyrimidine derivatives, showcasing the versatility of these compounds for further functionalization and potential application in medicinal chemistry (Biagi, Giorgi, Livi, Pacchini, & Scartoni, 2002).

Biological Activity

Compounds within this chemical family exhibit a range of biological activities, including affinity towards adenosine receptors, which are of significant interest in the development of therapies for various diseases. For example, Betti et al. (1999) reported on the affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards A1 and A2A adenosine receptors, indicating the potential of these compounds for therapeutic applications (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

Antimicrobial Activity

Some derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have shown promising antimicrobial activities. This highlights the potential of these compounds in addressing the growing concern over antibiotic resistance. For example, new triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, demonstrating the utility of this chemical framework in the development of new antibacterial and antifungal agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Future Directions

Future research could explore the synthesis of new triazolopyrimidine derivatives with different substituent groups, to investigate their properties and potential applications .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-15-7-2-1-5-13(15)10-25-17-16(22-23-25)18(26)24(11-21-17)9-12-4-3-6-14(20)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLHUMUQQOQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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